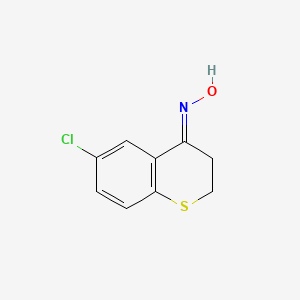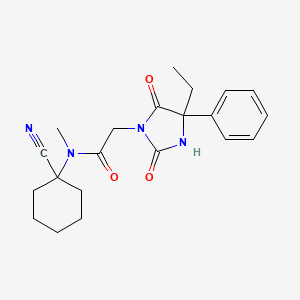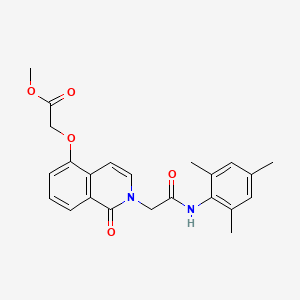![molecular formula C25H22N2O3S B2588606 (Z)-N-(3-allyl-6-éthoxybenzo[d]thiazol-2(3H)-ylidène)-3-phénoxybenzamide CAS No. 865180-77-4](/img/structure/B2588606.png)
(Z)-N-(3-allyl-6-éthoxybenzo[d]thiazol-2(3H)-ylidène)-3-phénoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities.
Applications De Recherche Scientifique
- Le composé a été évalué pour ses propriétés insecticides. Les résultats des bioessais indiquent qu'il présente une activité insecticide favorable, en particulier contre des ravageurs tels que la chenille légionnaire d'automne et la pyrale du chou . Les chercheurs explorent son potentiel en tant qu'insecticide novateur pour lutter contre les ravageurs agricoles.
- Les réactions d'éthérification sont des techniques fondamentales pour la production de produits chimiques fins. Dans ce contexte, le groupe allyle du composé offre une polyvalence. Plus précisément, les éthers allyliques peuvent être synthétisés à partir de l'alcool allylique en utilisant divers alcools comme réactifs. Notamment, ce procédé permet d'obtenir des éthers allyliques avec un rendement élevé (jusqu'à 91%) et l'eau comme seul sous-produit . De telles applications sont pertinentes dans la production de dispositifs électroniques et d'autres industries de produits chimiques fins.
Potentiel Insecticide
Synthèse de Produits Chimiques Fins
En résumé, (Z)-N-(3-allyl-6-éthoxybenzo[d]thiazol-2(3H)-ylidène)-3-phénoxybenzamide est prometteur dans divers domaines, de la lutte contre les insectes à la synthèse de produits chimiques fins et à la chimie médicinale. Sa nature multiforme invite à une exploration plus approfondie et souligne son impact potentiel dans la recherche scientifique et les applications pratiques. 🌟
Mécanisme D'action
Target of Action
Benzothiazole derivatives, which this compound is a part of, have been found to augment glucose uptake in skeletal muscle cells and stimulate insulin secretion from pancreatic β-cells via AMPK activation .
Biochemical Pathways
The compound, being a benzothiazole derivative, likely affects the AMPK pathway, which plays a key role in cellular energy homeostasis .
Pharmacokinetics
Benzothiazole derivatives are generally known for their broad range of chemical and biological properties .
Result of Action
Benzothiazole derivatives are known to increase glucose uptake and stimulate insulin secretion .
Analyse Biochimique
Biochemical Properties
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to activate adenosine monophosphate-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis . This activation enhances glucose uptake in skeletal muscle cells and stimulates insulin secretion from pancreatic β-cells . Additionally, the compound exhibits binding affinity towards certain bacterial enzymes, contributing to its antimicrobial properties .
Cellular Effects
The effects of (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide on cellular processes are profound. In cancer cells, it induces cytotoxicity by disrupting cell proliferation and promoting apoptosis . This compound also modulates cell signaling pathways, particularly those involved in metabolic regulation and stress responses. For example, its activation of AMPK influences gene expression related to glucose metabolism and lipid synthesis . Furthermore, it affects cellular metabolism by enhancing glucose uptake and utilization, thereby improving overall cellular energy balance .
Molecular Mechanism
At the molecular level, (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide exerts its effects through several mechanisms. It binds to the AMPK enzyme, leading to its activation and subsequent phosphorylation of downstream targets involved in metabolic pathways . This binding interaction enhances the enzyme’s activity, promoting glucose uptake and insulin secretion. Additionally, the compound’s antimicrobial action is attributed to its ability to inhibit bacterial enzyme function, thereby disrupting essential bacterial processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide have been observed to change over time The compound demonstrates stability under standard laboratory conditions, maintaining its activity over extended periodsIn vitro studies have shown sustained activation of AMPK and consistent antimicrobial activity over time .
Dosage Effects in Animal Models
The effects of (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide vary with dosage in animal models. At lower doses, the compound effectively activates AMPK and enhances glucose uptake without significant adverse effects . Higher doses may lead to toxicity, manifesting as cellular stress and potential organ damage. Threshold effects have been observed, indicating a narrow therapeutic window that requires careful dosage optimization .
Metabolic Pathways
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide is involved in several metabolic pathways. It interacts with enzymes such as AMPK, influencing metabolic flux and metabolite levels . The compound enhances glucose metabolism by promoting the phosphorylation of key metabolic enzymes, thereby increasing glucose uptake and utilization. Additionally, it affects lipid metabolism by regulating the expression of genes involved in lipid synthesis and breakdown .
Transport and Distribution
Within cells and tissues, (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as skeletal muscle cells and pancreatic β-cells . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with AMPK and other metabolic enzymes . Post-translational modifications, such as phosphorylation, may further influence its localization and function. The compound’s ability to target specific cellular compartments enhances its efficacy in modulating metabolic pathways and cellular processes .
Propriétés
IUPAC Name |
N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c1-3-15-27-22-14-13-20(29-4-2)17-23(22)31-25(27)26-24(28)18-9-8-12-21(16-18)30-19-10-6-5-7-11-19/h3,5-14,16-17H,1,4,15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXBAEHIXKZWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2588524.png)






![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea](/img/structure/B2588534.png)

![3-(furan-2-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B2588539.png)


![N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2588545.png)
![N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2588546.png)
